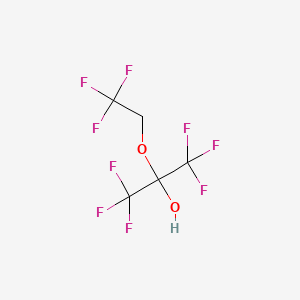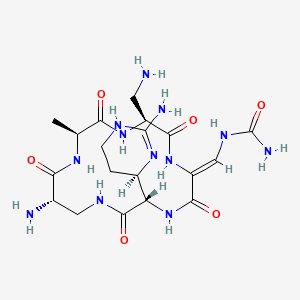
2-6-Capreomycin IB
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-6-Capreomycin IB is a cyclic depsipeptide and a major component of the capreomycin complex, which is a tuberactinomycin antibacterial. It was originally isolated from cultures of Streptomyces capreolus and is used as an approved drug for treating multidrug-resistant tuberculosis (MDR-TB) . Capreomycin IB is known for its ability to inhibit protein synthesis in bacteria, making it an effective treatment against Mycobacterium tuberculosis.
Vorbereitungsmethoden
Capreomycin IB is typically isolated from the fermentation broth of Streptomyces capreolus. The industrial production involves culturing the bacteria under specific conditions to produce the antibiotic complex, which is then separated into its components using ion-exchange chromatography. The major components, including capreomycin IB, are further purified through additional chromatographic techniques .
Analyse Chemischer Reaktionen
Capreomycin IB undergoes various chemical reactions, including:
Oxidation: Capreomycin IB can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Substitution: Capreomycin IB can undergo substitution reactions, particularly involving its amino groups. Common reagents for these reactions include alkylating agents and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the peptide structure of capreomycin IB .
Wissenschaftliche Forschungsanwendungen
Capreomycin IB has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and properties of cyclic peptides.
Biology: Capreomycin IB is used to study the mechanisms of protein synthesis inhibition in bacteria.
Medicine: It is a crucial component in the treatment of MDR-TB, particularly in patients who have developed resistance to other antibiotics.
Industry: The compound is used in the development of new antibiotics and in the study of bacterial resistance mechanisms
Wirkmechanismus
The mechanism of action of capreomycin IB involves binding to the 70S ribosomal unit in bacteria, thereby inhibiting protein synthesis. This binding results in the production of abnormal proteins, which are essential for bacterial survival. The inhibition of protein synthesis ultimately leads to the death of the bacterial cells. Capreomycin IB also binds to components in the bacterial cell, further contributing to its antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
Capreomycin IB is similar to other tuberactinomycin antibiotics, such as capreomycin IA, capreomycin IIA, and capreomycin IIB. These compounds share similar structures and mechanisms of action but differ in their specific amino acid sequences and chemical properties. Capreomycin IB is unique in its high efficacy against MDR-TB and its ability to inhibit protein synthesis in both dormant and active forms of Mycobacterium tuberculosis .
Similar compounds include:
- Capreomycin IA
- Capreomycin IIA
- Capreomycin IIB
- Viomycin
- Kanamycin
- Neomycin
These compounds are also used in the treatment of tuberculosis and share similar mechanisms of action but may differ in their clinical applications and side effect profiles.
Eigenschaften
CAS-Nummer |
62639-90-1 |
|---|---|
Molekularformel |
C19H32N12O6 |
Molekulargewicht |
524.5 g/mol |
IUPAC-Name |
[(Z)-[(3S,9S,12S,15S)-15-amino-9-(aminomethyl)-3-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-12-methyl-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-6-ylidene]methyl]urea |
InChI |
InChI=1S/C19H32N12O6/c1-7-13(32)28-10(4-20)15(34)29-11(6-26-19(23)37)16(35)31-12(9-2-3-24-18(22)30-9)17(36)25-5-8(21)14(33)27-7/h6-10,12H,2-5,20-21H2,1H3,(H,25,36)(H,27,33)(H,28,32)(H,29,34)(H,31,35)(H3,22,24,30)(H3,23,26,37)/b11-6-/t7-,8-,9+,10-,12-/m0/s1 |
InChI-Schlüssel |
MHBQQDNEPQYCOS-CBQPQWBASA-N |
Isomerische SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N[C@H](C(=O)NC[C@@H](C(=O)N1)N)[C@H]2CCNC(=N2)N)CN |
Kanonische SMILES |
CC1C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCNC(=N2)N)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


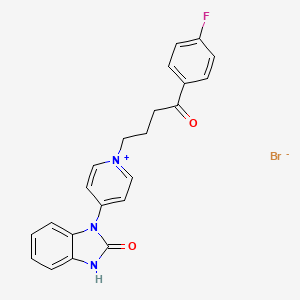



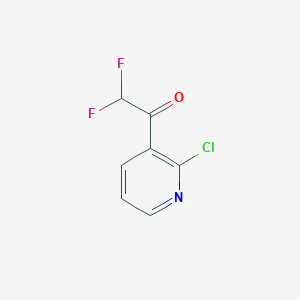
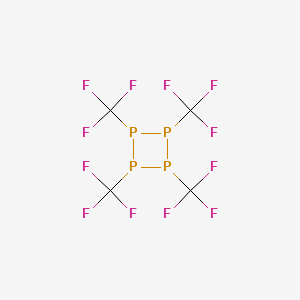

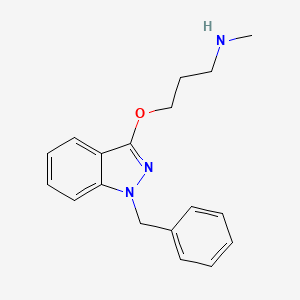
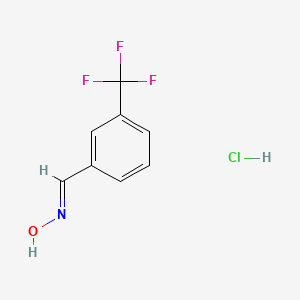
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-2-fluoro-N-(4-methoxyphenyl)benzamide](/img/structure/B13418037.png)

